molecular formula C19H23NO2 B5699125 2-(4-ethylphenoxy)-N-mesitylacetamide

2-(4-ethylphenoxy)-N-mesitylacetamide

Cat. No.: B5699125
M. Wt: 297.4 g/mol
InChI Key: CBLAWIWYEGKHDS-UHFFFAOYSA-N
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Description

2-(4-Ethylphenoxy)-N-mesitylacetamide is an acetamide derivative featuring a 4-ethylphenoxy substituent and a mesityl (2,4,6-trimethylphenyl) group. This compound is synthesized via nickel-catalyzed cross-coupling reactions, as demonstrated by its preparation from aryl chloride precursors under specific catalytic conditions (e.g., (meso-L1)Ni(4-CN-Ph)Cl at 120°C), yielding 44% isolated product . Its structural characterization includes NMR data confirming the presence of key functional groups, such as the ethylphenoxy moiety (δ 1.22 ppm for CH3) and aromatic protons (δ 6.8–7.5 ppm) .

Properties

IUPAC Name

2-(4-ethylphenoxy)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-5-16-6-8-17(9-7-16)22-12-18(21)20-19-14(3)10-13(2)11-15(19)4/h6-11H,5,12H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLAWIWYEGKHDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=C(C=C2C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues in the N-Arylacetamide Family

a) 2-Azido-N-(4-methylphenyl)acetamide
  • Structure: Differs by an azido (-N3) group instead of the ethylphenoxy moiety and a simpler 4-methylphenyl substituent.
  • Synthesis : Prepared via nucleophilic substitution or azide addition pathways, emphasizing its role as a precursor for click chemistry applications .
  • Applications : Primarily used in heterocyclic synthesis (e.g., triazoles), contrasting with the catalytic synthesis routes of the target compound.
b) 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides (1a–c)
  • Structure: Incorporates a benzamide core with a thiourea (-N-CS-N-) linker and a 4-ethylphenoxy group.
  • Synthesis: Achieved via multi-step reactions involving phenoxyalkylation followed by thiourea coupling .
c) 2-(4-Acetylphenoxy)-N-(o-tolyl)acetamide (CAS 17172-81-5)
  • Structure : Replaces the ethyl group with an acetyl (-COCH3) moiety and uses an o-tolyl (2-methylphenyl) instead of mesityl.
  • Properties : Higher molecular weight (283.32 g/mol) and altered solubility due to the acetyl group. Safety data highlight risks such as skin/eye irritation, necessitating precautions during handling .

Key Structural and Functional Differences

Parameter 2-(4-Ethylphenoxy)-N-Mesitylacetamide 2-Azido-N-(4-methylphenyl)acetamide 2-((4-Ethylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides
Core Structure Acetamide Acetamide Benzamide + Thiourea
Key Substituents 4-Ethylphenoxy, Mesityl Azido, 4-Methylphenyl 4-Ethylphenoxy, Arylthiourea
Synthetic Route Ni-catalyzed cross-coupling Nucleophilic substitution Phenoxyalkylation + Thiourea coupling
Reported Bioactivity Not explicitly reported Antimicrobial (indirect via analogs) Antimicrobial
Molecular Weight (g/mol) ~283–300 (estimated) 206.23 350–400 (estimated)

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